molecular formula C20H17ClFN3OS B12131414 (5Z)-5-(2-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-(2-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B12131414
M. Wt: 401.9 g/mol
InChI Key: DEXKDAFIEBEQOJ-AQTBWJFISA-N
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Description

(5Z)-5-(2-chlorobenzylidene)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one: is a complex organic molecule with interesting structural features. Let’s break it down:

  • The 5Z indicates the geometry of the double bond (Z = “zusammen,” meaning “together” in German).
  • The 2-chlorobenzylidene group is attached to the thiazolone ring.
  • The 2-fluorophenyl moiety is part of the piperazine ring.
  • The 1,3-thiazol-4(5H)-one core contributes to the overall heterocyclic structure.

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. Here’s one possible approach:

    Hantzsch Thiazole Synthesis:

Industrial Production:

Industrial-scale production methods may involve modifications of the above route or alternative strategies. Optimization for yield, cost, and safety considerations would be crucial.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: The thiazolone ring could be oxidized to a thiazole.

    Reduction: Reduction of the double bond could yield the corresponding saturated derivative.

    Substitution: The chlorobenzylidene group may undergo nucleophilic substitution reactions.

    Common Reagents: Reagents like , , and play key roles.

    Major Products: These reactions lead to diverse products with altered functional groups.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an antiviral, antibacterial, or anticancer agent.

    Neuroscience: Investigated for its effects on neurotransmitter receptors.

    Materials Science: Used in the design of novel materials due to its heterocyclic scaffold.

    Industry: May find applications in agrochemicals or dyes.

Mechanism of Action

    Targets: It likely interacts with specific protein targets (e.g., enzymes, receptors).

    Pathways: Further studies are needed to elucidate the precise pathways affected.

Comparison with Similar Compounds

    Similar Compounds: Other thiazolones, piperazines, and related heterocycles.

    Uniqueness: Its specific combination of functional groups sets it apart.

Remember that research in this area is ongoing, and new findings may emerge

Properties

Molecular Formula

C20H17ClFN3OS

Molecular Weight

401.9 g/mol

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C20H17ClFN3OS/c21-15-6-2-1-5-14(15)13-18-19(26)23-20(27-18)25-11-9-24(10-12-25)17-8-4-3-7-16(17)22/h1-8,13H,9-12H2/b18-13-

InChI Key

DEXKDAFIEBEQOJ-AQTBWJFISA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)/C(=C/C4=CC=CC=C4Cl)/S3

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC(=O)C(=CC4=CC=CC=C4Cl)S3

Origin of Product

United States

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